2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves several steps, typically starting with the preparation of the benzoxazepine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorobenzamide group
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide include other benzoxazepine derivatives and difluorobenzamide compounds. These compounds share structural similarities but may differ in their chemical properties and applications. For example:
3,5-Difluoro-2,4,6-trinitroanisole: This compound is used in energetic materials and has different chemical properties compared to the benzoxazepine derivative.
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane): This compound is used in organic electronics and has unique electronic properties.
Biological Activity
2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic compound that has attracted attention due to its potential biological activities. Its unique structure, featuring a benzoxazepine core with difluoro substitutions, suggests possible interactions with various biological targets. This article examines the biological activity of this compound based on available research findings.
- Molecular Formula : C19H18F2N2O3
- Molecular Weight : 360.4 g/mol
- CAS Number : 921518-24-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and binding affinity to these targets. Studies suggest that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity : Preliminary studies have shown that compounds related to the benzoxazepine structure possess significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays revealed that derivatives of benzoxazepines can induce apoptosis in human breast cancer cells.
- In vivo studies demonstrated effective tumor suppression in xenograft models.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and metabolic disorders. Specific studies have highlighted its role in inhibiting γ-secretase activity, which is crucial for amyloid precursor protein processing.
Data Table: Biological Activities and Effects
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits γ-secretase | |
Cytotoxicity | Significant effects on tumor xenografts |
Case Studies and Research Findings
-
Study on Antitumor Effects :
- A study conducted on various derivatives of benzoxazepines indicated that compounds similar to this compound showed potent cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and H1299 (lung cancer). The mechanism was linked to DNA interstrand cross-linking and G2/M phase arrest in the cell cycle .
- Enzyme Modulation :
Properties
IUPAC Name |
2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-19(2)10-26-15-8-7-11(9-14(15)23(3)18(19)25)22-17(24)16-12(20)5-4-6-13(16)21/h4-9H,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJNWBCHZQONNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.